molecular formula C10H11FINO B8175027 3-Fluoro-2-iodo-N-isopropylbenzamide

3-Fluoro-2-iodo-N-isopropylbenzamide

Cat. No.: B8175027
M. Wt: 307.10 g/mol
InChI Key: FJBQUQJPZJMOLB-UHFFFAOYSA-N
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Description

3-Fluoro-2-iodo-N-isopropylbenzamide: is an organic compound that belongs to the class of benzamides It is characterized by the presence of a fluorine atom at the third position, an iodine atom at the second position, and an N-isopropyl group attached to the benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-2-iodo-N-isopropylbenzamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-fluorobenzoic acid and 2-iodoaniline.

    Formation of Benzamide: The 3-fluorobenzoic acid is first converted to its corresponding acid chloride using thionyl chloride. This intermediate is then reacted with 2-iodoaniline to form 3-fluoro-2-iodobenzamide.

    N-Isopropylation: The final step involves the N-isopropylation of 3-fluoro-2-iodobenzamide using isopropylamine under suitable reaction conditions, such as the presence of a base like triethylamine.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the iodine atom, which is a good leaving group.

    Oxidation and Reduction: The benzamide moiety can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atom.

    Coupling Reactions: The iodine atom allows for various coupling reactions, such as Suzuki or Sonogashira couplings, to form new carbon-carbon bonds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in coupling reactions.

Major Products:

    Substitution Products: Depending on the nucleophile, products like 3-fluoro-2-azido-N-isopropylbenzamide or 3-fluoro-2-cyano-N-isopropylbenzamide can be formed.

    Oxidation Products: Oxidation can lead to the formation of N-oxides or other oxidized derivatives.

    Coupling Products: Coupling reactions can yield various biaryl or alkyne-substituted derivatives.

Scientific Research Applications

Chemistry:

    Synthetic Intermediates: The compound serves as a valuable intermediate in the synthesis of more complex molecules.

    Catalysis: It can be used in catalytic processes due to its unique functional groups.

Biology and Medicine:

    Pharmacological Studies: The compound is investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Biological Probes: It can be used as a probe in biological studies to understand various biochemical pathways.

Industry:

    Material Science: The compound’s unique properties make it useful in the development of new materials with specific characteristics.

    Agrochemicals: It can be explored for its potential use in the development of new agrochemical products.

Mechanism of Action

The mechanism of action of 3-Fluoro-2-iodo-N-isopropylbenzamide involves its interaction with specific molecular targets. The fluorine and iodine atoms can participate in halogen bonding, influencing the compound’s binding affinity to various receptors or enzymes. The N-isopropyl group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes. The exact pathways and targets depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

    3-Fluoro-N-isopropylbenzamide:

    2-Iodo-N-isopropylbenzamide: Lacks the fluorine atom, altering its chemical properties and biological activity.

    3-Fluoro-2-chloro-N-isopropylbenzamide:

Uniqueness: 3-Fluoro-2-iodo-N-isopropylbenzamide is unique due to the presence of both fluorine and iodine atoms, which provide distinct reactivity patterns and potential applications. The combination of these functional groups allows for versatile chemical transformations and interactions in various scientific and industrial contexts.

Properties

IUPAC Name

3-fluoro-2-iodo-N-propan-2-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FINO/c1-6(2)13-10(14)7-4-3-5-8(11)9(7)12/h3-6H,1-2H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJBQUQJPZJMOLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1=C(C(=CC=C1)F)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FINO
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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